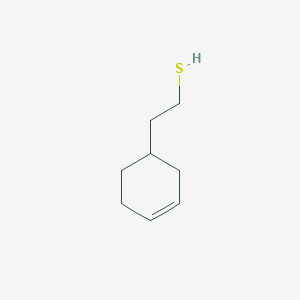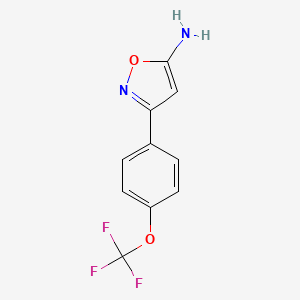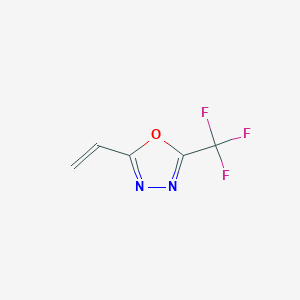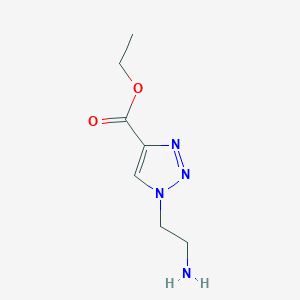
2,9-Phenanthroline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-Phenanthroline dihydrochloride is a chemical compound derived from phenanthroline, a heterocyclic organic compound. Phenanthroline and its derivatives are well-known for their ability to form stable complexes with metal ions, making them valuable in various fields of chemistry and industry. The dihydrochloride form enhances its solubility in water, broadening its range of applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-phenanthroline dihydrochloride typically involves the reaction of 2,9-dichlorophenanthroline with hydrochloric acid. This process can be carried out under reflux conditions to ensure complete conversion. The reaction is as follows: [ \text{C}{12}\text{H}{6}\text{Cl}{2}\text{N}{2} + 2\text{HCl} \rightarrow \text{C}{12}\text{H}{8}\text{N}_{2}\cdot2\text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products .
Analyse Des Réactions Chimiques
Types of Reactions: 2,9-Phenanthroline dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted phenanthrolines, which can be further utilized in coordination chemistry and material science .
Applications De Recherche Scientifique
2,9-Phenanthroline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: In biological research, it is used to study metal ion interactions with biomolecules.
Industry: It is used in the development of advanced materials, such as luminescent materials and sensors.
Mécanisme D'action
The mechanism of action of 2,9-phenanthroline dihydrochloride primarily involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can influence various biochemical and chemical processes. For example, in biological systems, it can inhibit metalloenzymes by binding to their active sites, thereby blocking their activity . In catalysis, its metal complexes can facilitate various chemical transformations by stabilizing reactive intermediates .
Comparaison Avec Des Composés Similaires
1,10-Phenanthroline: Similar in structure but differs in the position of nitrogen atoms.
2,2’-Bipyridine: Another bidentate ligand with similar coordination properties but different structural features.
Uniqueness: 2,9-Phenanthroline dihydrochloride is unique due to its specific substitution pattern, which can influence the geometry and stability of its metal complexes. This makes it particularly useful in applications where specific coordination environments are required .
Propriétés
Formule moléculaire |
C12H10Cl2N2 |
|---|---|
Poids moléculaire |
253.12 g/mol |
Nom IUPAC |
2,9-phenanthroline;dihydrochloride |
InChI |
InChI=1S/C12H8N2.2ClH/c1-2-10-4-6-14-8-12(10)11-7-13-5-3-9(1)11;;/h1-8H;2*1H |
Clé InChI |
HXAQVQPBBAFZDD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=NC=C2)C3=C1C=CN=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-methyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine](/img/structure/B13580464.png)







![rac-tert-butyl(1R,5R,6R)-6-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13580521.png)
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxybenzoicacid](/img/structure/B13580529.png)
aminedihydrochloride](/img/structure/B13580530.png)
